Chemical structure and properties of 3-Amino-2-methylpyridine-5-boronic acid
Chemical structure and properties of 3-Amino-2-methylpyridine-5-boronic acid
Core Profile & Chemical Architecture
3-Amino-2-methylpyridine-5-boronic acid is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors and protein-protein interaction modulators. It serves as a critical "biaryl glue," allowing the coupling of the pyridine core to other aromatic systems via Suzuki-Miyaura cross-coupling.
Chemical Structure Analysis
The molecule consists of a pyridine ring substituted at three key positions, each imparting distinct chemical behaviors:
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Position 2 (Methyl group): Provides steric bulk adjacent to the ring nitrogen. This substituent reduces the basicity of the pyridine nitrogen slightly through steric hindrance to solvation, but more importantly, it blocks the C2 position from metabolic oxidation in drug scaffolds.
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Position 3 (Amino group): An electron-donating group (EDG). It significantly increases the electron density of the pyridine ring. In cross-coupling reactions, the free amine can act as a Lewis base, potentially coordinating to Palladium (Pd) catalysts and poisoning the reaction if not managed (e.g., via protection or specific ligand choice).
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Position 5 (Boronic Acid): The reactive handle for cross-coupling. Unlike 2-pyridyl boronic acids, which are notoriously unstable due to rapid protodeboronation, 5-pyridyl boronic acids are relatively stable. However, the presence of the electron-rich amino group at C3 can accelerate deborylation under acidic conditions.
| Property | Data / Descriptor |
| IUPAC Name | (5-amino-6-methylpyridin-3-yl)boronic acid |
| Common Precursor | 5-Bromo-2-methylpyridin-3-amine (CAS 34552-14-2) |
| Common Derivative | Pinacol Ester (Bpin) form (Preferred for storage) |
| Molecular Weight | ~151.96 g/mol (Free Acid) |
| Acidity (pKa) | Amphoteric (Pyridine N basicity ~pKa 6-7; Boronic acid ~pKa 8-9) |
| Stability | Kinetic stability: Moderate.[1][2] Prone to dehydration (boroxine formation). |
Synthesis & Production Workflows
The direct synthesis of the free boronic acid is often bypassed in favor of the pinacol ester due to superior solubility in organic solvents and resistance to protodeboronation during purification.
Primary Route: Miyaura Borylation
The industry-standard protocol involves the palladium-catalyzed borylation of the aryl bromide precursor.
Reaction Scheme:
5-Bromo-2-methylpyridin-3-amine + Bis(pinacolato)diboron
Critical Reagents & Role
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Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ is preferred over Pd(PPh₃)₄. The bidentate ferrocenyl ligand prevents ligand dissociation, which is crucial when the substrate contains a competing coordinating amine.
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Base: Potassium Acetate (KOAc) . A weak base is essential. Strong bases (hydroxides/carbonates) can promote hydrolysis of the Bpin product or competitive deborylation.
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Solvent: 1,4-Dioxane or DMSO . High boiling point ethers are required to reach activation temperatures (80–100°C).
Experimental Protocol: Borylation of 5-Bromo-2-methylpyridin-3-amine
Validation: This protocol minimizes the formation of the homocoupled biaryl byproduct.
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Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.
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Charging: Add 5-bromo-2-methylpyridin-3-amine (1.0 equiv), Bis(pinacolato)diboron (1.1 equiv), and KOAc (3.0 equiv).
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Inerting: Evacuate and backfill with N₂ (3 cycles).
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Catalyst Addition: Add Pd(dppf)Cl₂ (3–5 mol%) under a positive nitrogen flow.
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Solvation: Add anhydrous 1,4-Dioxane (0.15 M concentration relative to bromide).
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Reaction: Heat to 90°C for 4–12 hours. Monitor conversion via LC-MS (Target mass: M+H of ester).
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Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts and Pd black. Rinse with EtOAc.
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Purification: Concentrate filtrate. The pinacol ester is often stable enough for silica gel chromatography (Eluent: Hexane/EtOAc gradient).
Note on Free Acid Generation: If the free acid is strictly required, treat the pinacol ester with NaIO₄ (Sodium periodate) in THF/H₂O, followed by acid hydrolysis. However, in situ hydrolysis during the subsequent Suzuki coupling is usually more efficient.
Applications in Drug Development (Suzuki-Miyaura Coupling)
The "Catalyst Poisoning" Challenge
The C3-amino group is a potent ligand. In standard Suzuki couplings, it can displace phosphine ligands on the Pd(0) center, arresting the catalytic cycle.
Strategy 1: In-situ Protection Convert the amine to an acetamide (using Ac₂O) prior to coupling. The amide carbonyl reduces the nitrogen's Lewis basicity.
Strategy 2: Buchwald Ligands Use bulky, electron-rich dialkylbiarylphosphine ligands (e.g., XPhos , SPhos ). These ligands create a steric shell around the Pd center that prevents the substrate amine from coordinating, while still facilitating oxidative addition.
Visualizing the Workflow
The following diagram illustrates the synthesis and subsequent application, highlighting the decision node regarding amine protection.
Caption: Synthesis pathway from bromide precursor to biaryl scaffold, detailing the strategic divergence for handling the amino group.
Handling and Stability (Self-Validating Systems)
To ensure experimental success, researchers must treat this reagent as a dynamic system rather than a static solid.
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Protodeboronation Check:
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Mechanism:[3][4][5] In the presence of water and heat, the C-B bond can cleave, replacing the boronic acid with a proton.
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Validation: Before using an old batch, run a generic ¹H NMR in DMSO-d₆. Look for the diagnostic signal of the C5-proton (which appears if the boron is lost). The boronic acid/ester should show no signal at the C5 position (replaced by B), while the deboronated byproduct (3-amino-2-methylpyridine) will show a coupling pattern consistent with an unsubstituted C5.
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Stoichiometry Correction:
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Boronic acids often exist as a mixture of the free acid (monomer) and the cyclic trimeric anhydride (boroxine).
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Implication: Calculating equivalents based on the monomer MW can lead to under-dosing.
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Best Practice: Use the Pinacol Ester for precise stoichiometry. If using the free acid, assume a variable water content or use a slight excess (1.2–1.5 equiv).
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References
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Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
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Li, W., Nelson, D. P., Jensen, M. S., et al. (2005). Synthesis of 3-Pyridylboronic Acid and Its Pinacol Ester.[6] Organic Syntheses, 81, 89.
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BenchChem. (2025).[7] Improving the yield of 3-Amino-5-bromopyridine Suzuki coupling reactions. Technical Notes.
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Sigma-Aldrich. (2025).[8] 3-Amino-2-bromo-5-methylpyridine Product Specification.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 3-Amino-2-bromo-5-methylpyridine | 34552-14-2 [sigmaaldrich.com]
- 3. boronmolecular.com [boronmolecular.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 5-AMINO-3-BROMO-2-METHYLPYRIDINE - Safety Data Sheet [chemicalbook.com]
